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Compound of Interest

Compound Name: 4-lodobutan-2-ol

Cat. No.: B14737326

An In-depth Technical Guide to 4-lodobutan-2-ol

This technical guide provides a comprehensive overview of the molecular structure, properties,
and synthesis of 4-lodobutan-2-ol, tailored for researchers, scientists, and professionals in the
field of drug development and organic chemistry.

Molecular Structure and IUPAC Name

4-lodobutan-2-ol is a secondary alcohol and an organo-iodide compound. Its structure
consists of a four-carbon butane chain with a hydroxyl group (-OH) on the second carbon and
an iodine atom (1) on the fourth carbon.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-
iodobutan-2-ol[1]. The naming convention follows a logical hierarchy, identifying the longest
carbon chain, the principal functional group (alcohol), and the position of all substituents.

Key Structural Identifiers:

Molecular Formula: CaHslO[1]

SMILES: CC(CCI)O[1]

InChl: InChI=1S/C4H9I0/c1-4(6)2-3-5/h4,6H,2-3H2,1H3[1]

InChiKey: FRITUKTYDGNWAY-UHFFFAOY SA-N[1]
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« CAS Number: 6089-15-2[1]

Physicochemical Properties

Quantitative data for 4-lodobutan-2-ol is summarized in the table below. It is important to note
that experimental physical properties such as boiling and melting points are not readily
available in the cited literature. The presented data are computed properties sourced from
PubChem.

Property Value Source
IUPAC Name 4-iodobutan-2-ol [1]
Molecular Weight 200.02 g/mol PubChem[1]
Exact Mass 199.96981 Da PubChem[1]
XLogP3 14 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor

Count 1 PubChem
Rotatable Bond Count 2 PubChem
Complexity 30.7 PubChem[1]
Polar Surface Area 20.2 Az PubChem[1]

Experimental Protocols: Synthesis of 4-lodobutan-2-
ol

A detailed experimental protocol for the synthesis of 4-lodobutan-2-ol is not explicitly available
in the reviewed literature. However, a plausible and commonly employed method for the
preparation of iodo-alcohols from their corresponding chloro- or bromo-analogs is the
Finkelstein reaction. This nucleophilic substitution reaction involves treating a chloro- or bromo-
alkane with a solution of sodium iodide in acetone.
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Below is a proposed experimental workflow for the synthesis of 4-lodobutan-2-ol from 4-
chlorobutan-2-ol.

Proposed Synthesis via Finkelstein Reaction

Objective: To synthesize 4-lodobutan-2-ol by substituting the chlorine atom in 4-chlorobutan-2-
ol with iodine.

Materials:

e 4-chlorobutan-2-ol

e Sodium iodide (Nal), anhydrous

o Acetone, anhydrous

o Diethyl ether

o Saturated aqueous sodium thiosulfate (Na2S20s3) solution
e Brine (saturated aqueous NacCl solution)
e Anhydrous magnesium sulfate (MgSOa)
e Round-bottom flask

» Reflux condenser

e Heating mantle with a magnetic stirrer

e Separatory funnel

» Rotary evaporator

Methodology:

e Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, dissolve 4-chlorobutan-2-ol in a minimal amount of anhydrous acetone.
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» Addition of Reagent: Add a molar excess (typically 1.5 to 3 equivalents) of anhydrous sodium
iodide to the solution.

o Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction
can be monitored by thin-layer chromatography (TLC). The formation of a precipitate
(sodium chloride) indicates that the reaction is proceeding.

o Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room
temperature. Filter off the precipitated sodium chloride and wash the solid with a small
amount of acetone.

e Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a
rotary evaporator.

o Extraction: Resuspend the residue in diethyl ether and transfer it to a separatory funnel.
Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate
solution (to remove any residual iodine), and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent using a rotary evaporator to yield the crude 4-lodobutan-2-ol.

 Purification: The crude product may be purified further by vacuum distillation or column
chromatography.

The logical workflow for this proposed synthesis is depicted in the diagram below.
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Experimental Workflow: Synthesis of 4-lodobutan-2-ol

Reaction

Dissolve 4-chlorobutan-2-ol in anhydrous acetone

;

Add excess sodium iodide

\ 4

Heat to reflux

Reaction Completion

Work-up & Extraction

Cool and filter NaCl precipitate

\ 4

Remove acetone via rotary evaporation

4

Extract with diethyl ether and wash

Purification Steps

Purification

Dry organic layer with MgSO4

:

Concentrate to yield crude product

4

Purify via vacuum distillation

Final Product

\ 4

4-lodobutan-2-ol

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 4-lodobutan-2-ol.
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Mandatory Visualization: IUPAC Naming Logic

The following diagram illustrates the logical steps involved in determining the IUPAC name for
4-lodobutan-2-ol.
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Caption: Logical steps for the IUPAC naming of 4-lodobutan-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14737326#4-iodobutan-2-ol-molecular-structure-and-
iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b14737326#4-iodobutan-2-ol-molecular-structure-and-iupac-name
https://www.benchchem.com/product/b14737326#4-iodobutan-2-ol-molecular-structure-and-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14737326?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14737326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

